Lipophilicity Advantage – XLogP3‑AA Comparison vs. the Acetamide Homolog
The target compound exhibits an XLogP3‑AA of 1.6, which is 0.4 log units higher than the 1.2 value calculated for the closest homolog, 2‑chloro‑N‑(5‑oxo‑1‑phenyl‑4,5‑dihydro‑1H‑pyrazol‑3‑yl)acetamide (CAS 29606‑54‑0) [1]. This difference arises solely from the additional methylene group in the propanamide chain and indicates a measurably greater preference for hydrophobic compartments.
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2‑Chloro‑N‑(5‑oxo‑1‑phenyl‑4,5‑dihydro‑1H‑pyrazol‑3‑yl)acetamide – XLogP3‑AA = 1.2 |
| Quantified Difference | ΔLogP = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm based on molecular structure (PubChem) |
Why This Matters
A 0.4 LogP shift can significantly alter passive membrane permeability and protein binding, making the propanamide scaffold preferable when higher apparent lipophilicity is required in a screening cascade.
- [1] PubChem. CID 71299940 (target) vs. CID 17137382 (acetamide analog). XLogP3‑AA values computed by PubChem. https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑05‑04). View Source
